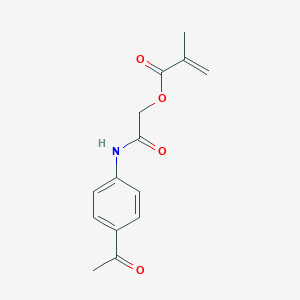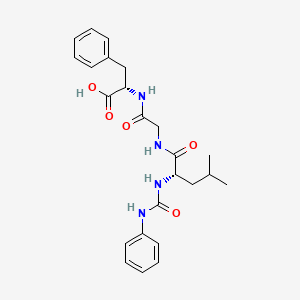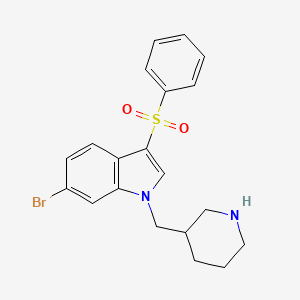![molecular formula C13H10ClNO B12528866 [1,1'-Biphenyl]-4-ylcarbamyl chloride CAS No. 848464-79-9](/img/structure/B12528866.png)
[1,1'-Biphenyl]-4-ylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ylcarbamyl chloride: is an organic compound with the molecular formula C13H9ClO. It is a derivative of biphenyl, where a carbamyl chloride group is attached to the 4-position of one of the phenyl rings. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ylcarbamyl chloride typically involves the reaction of biphenyl with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group at the 4-position of the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-ylcarbamyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Biphenyl]-4-ylcarbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, [1,1’-Biphenyl]-4-ylcarbamyl chloride hydrolyzes to form [1,1’-Biphenyl]-4-ylcarbamic acid.
Reduction: It can be reduced to form [1,1’-Biphenyl]-4-ylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
[1,1’-Biphenyl]-4-ylcarbamic acid: Formed from hydrolysis.
[1,1’-Biphenyl]-4-ylamine: Formed from reduction.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenyl]-4-ylcarbamyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify proteins and peptides through carbamylation, which can alter their function and stability.
Medicine: It is employed in the synthesis of drugs that target specific enzymes and receptors. The carbamyl chloride group can be used to introduce functional groups that enhance the drug’s efficacy and selectivity.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-ylcarbamyl chloride is used in the production of polymers and resins. It serves as a building block for materials with specific mechanical and chemical properties .
Mécanisme D'action
The primary mechanism of action of [1,1’-Biphenyl]-4-ylcarbamyl chloride involves the acylation of nucleophiles. The carbamyl chloride group reacts with nucleophilic sites on molecules, such as amines and alcohols, to form stable carbamate and ester linkages. This reactivity allows for the selective modification of target molecules, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a carbamyl chloride group.
[1,1’-Biphenyl]-4-ylamine: Contains an amine group instead of a carbamyl chloride group.
[1,1’-Biphenyl]-4-ylcarbamic acid: The hydrolyzed form of [1,1’-Biphenyl]-4-ylcarbamyl chloride.
Uniqueness: [1,1’-Biphenyl]-4-ylcarbamyl chloride is unique due to its reactivity and versatility in forming stable carbamate and ester linkages. This makes it particularly useful in synthetic applications where selective modification of molecules is required .
Propriétés
Numéro CAS |
848464-79-9 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
N-(4-phenylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
Clé InChI |
SRORYHUEYPXUDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)


![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

